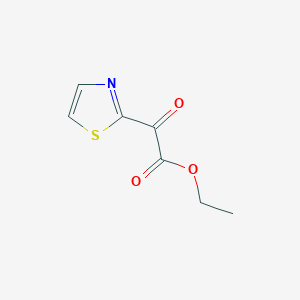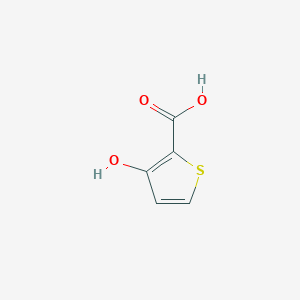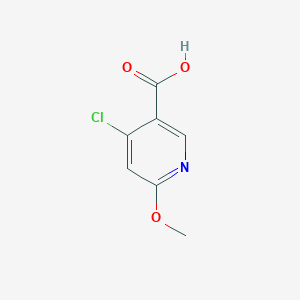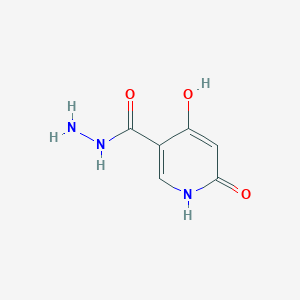
Ethyl 2-oxo-2-(thiazol-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H7NO3S . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular weight of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is 185.2 . The InChI key is BCUHSFBUCDQHII-UHFFFAOYSA-N . Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(thiazol-2-yl)acetate has a density of 1.321g/cm3 and a boiling point of 280.5ºC at 760 mmHg . More specific physical and chemical properties would require additional data or experimental results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including Ethyl 2-oxo-2-(thiazol-2-yl)acetate, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . These compounds could potentially be used in the development of new drugs for pain and inflammation management .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs, which are essential in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have shown diuretic properties . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure .
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This means they could potentially be used in the treatment of various types of cancer .
Quorum Sensing Inhibitors
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their population .
These are just a few of the many potential applications of Ethyl 2-oxo-2-(thiazol-2-yl)acetate and other thiazole derivatives in scientific research. It’s important to note that while these compounds show promise in these areas, further research is needed to fully understand their potential and limitations .
Zukünftige Richtungen
The future directions for research on Ethyl 2-oxo-2-(thiazol-2-yl)acetate could involve exploring its potential biological activities, developing efficient synthesis methods, and studying its chemical reactions in more detail. Thiazole derivatives have shown promise in various areas of medicinal chemistry, and Ethyl 2-oxo-2-(thiazol-2-yl)acetate could be a potential candidate for further investigation .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHSFBUCDQHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716759 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(thiazol-2-yl)acetate | |
CAS RN |
33656-63-2 | |
| Record name | Ethyl oxo(1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)








![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)
